1-(1H-benzimidazol-2-yl)butan-1-ol
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Overview
Description
1-(1H-benzimidazol-2-yl)butan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets can vary depending on the exact structure and functional groups present in the benzimidazole derivative.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s function . The exact interaction and resulting changes would depend on the specific target and the context within which the compound is acting.
Biochemical Pathways
Given the broad range of activities associated with benzimidazole derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.
Result of Action
Based on the known activities of benzimidazole derivatives, the effects could include inhibition of microbial growth, induction of apoptosis in cancer cells, inhibition of viral replication, and modulation of inflammatory responses .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes and proteins
Cellular Effects
Benzimidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzimidazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 1-(1H-benzimidazol-2-yl)butan-1-ol remain to be determined.
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)butan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by reduction and subsequent functionalization . One common method includes the reaction of o-phenylenediamine with butanal in the presence of an acid catalyst to form the benzimidazole ring, followed by reduction with sodium borohydride to yield the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)butan-1-ol undergoes various chemical reactions, including:
Major products formed from these reactions include ketones, aldehydes, and substituted benzimidazole derivatives.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)butan-1-ol has several scientific research applications:
Comparison with Similar Compounds
1-(1H-benzimidazol-2-yl)butan-1-ol can be compared with other benzimidazole derivatives such as:
2-(1H-benzimidazol-2-yl)phenol: Known for its antioxidant properties.
2-(2-pyrrolidinyl)-1H-benzimidazole: Exhibits significant antimicrobial activity.
1H-benzimidazol-2-ylmethanethiol: Used as a corrosion inhibitor.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-5-10(14)11-12-8-6-3-4-7-9(8)13-11/h3-4,6-7,10,14H,2,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLCZTFTMXFHOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291417 |
Source
|
Record name | α-Propyl-1H-benzimidazole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-24-6 |
Source
|
Record name | α-Propyl-1H-benzimidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13794-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Propyl-1H-benzimidazole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101291417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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